molecular formula C18H16ClNO3S B2683172 6-chloro-3-((4-ethylphenyl)sulfonyl)-1-methylquinolin-4(1H)-one CAS No. 899215-19-1

6-chloro-3-((4-ethylphenyl)sulfonyl)-1-methylquinolin-4(1H)-one

Cat. No. B2683172
M. Wt: 361.84
InChI Key: WAURFKNRBOOMFX-UHFFFAOYSA-N
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Description

The compound “6-chloro-3-((4-ethylphenyl)sulfonyl)-1-methylquinolin-4(1H)-one” is a chemical compound with the molecular formula C24H20ClNO2S2 . Unfortunately, there is limited information available about this specific compound in the literature.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Catalytic Applications : A study demonstrated the use of sulfonic acid-based ionic liquids as efficient catalysts for the synthesis of polyhydroquinoline derivatives through a one-pot condensation process. This method highlights the potential of similar sulfonyl-containing compounds in facilitating organic synthesis reactions under solvent-free conditions, providing a clean, efficient, and environmentally friendly approach to synthesizing complex organic molecules (Heravi et al., 2010).

Pharmaceutical Chemistry

  • Anticancer Activity : Research into quinazolin-4-amine derivatives, similar in structure to the compound , identified certain derivatives as potent apoptosis inducers and anticancer agents. These compounds were found to have high blood-brain barrier penetration, suggesting the potential of sulfonyl-containing quinoline derivatives in developing treatments for brain-related cancers (Sirisoma et al., 2009).

Chemical Biology

  • Enzyme Inhibition : Isoquinolinesulfonamides, which share functional groups with the compound of interest, were identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This suggests that related compounds could be designed as selective inhibitors for these kinases, offering potential therapeutic targets for diseases mediated by these enzymes (Hidaka et al., 1984).

Material Science

  • Sensor Development : In a different context, quinoline derivatives have been explored for their application in sensor technology. A study on a fluorescent probe for detecting dithiothreitol indicates the versatility of quinoline-based compounds in developing sensitive and selective sensors for biological and chemical analyses (Sun et al., 2018).

properties

IUPAC Name

6-chloro-3-(4-ethylphenyl)sulfonyl-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-3-12-4-7-14(8-5-12)24(22,23)17-11-20(2)16-9-6-13(19)10-15(16)18(17)21/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAURFKNRBOOMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-((4-ethylphenyl)sulfonyl)-1-methylquinolin-4(1H)-one

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